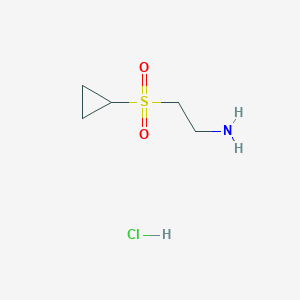

2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride

Descripción general

Descripción

2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride typically involves the reaction of cyclopropanesulfonyl chloride with ethan-1-amine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound readily available for research and industrial applications .

Análisis De Reacciones Químicas

Salt Formation and Acid-Base Reactions

The hydrochloride salt is formed by reacting the free base 2-(cyclopropanesulfonyl)ethan-1-amine with HCl gas in ethyl acetate, followed by filtration and drying . This process is typical for amine derivatives to improve stability and solubility.

Nucleophilic Reactions at the Amine Group

The primary amine group participates in nucleophilic reactions, though its reactivity is attenuated by the electron-withdrawing sulfonyl group.

Acylation

The amine can react with acyl chlorides (e.g., thiophene-2-carbonyl chloride) in the presence of DIPEA (diisopropylethylamine) to form amides .

Reductive Alkylation

The amine may undergo reductive alkylation with aldehydes (e.g., formaldehyde) using NaBH(OAc)₃ as a reducing agent .

Sulfonyl Group Reactivity

The sulfonyl moiety can engage in hydrogen bonding with biological targets (e.g., IDO1 enzyme) but shows limited chemical reactivity under mild conditions.

Hydrolysis

Under strongly acidic or basic conditions, hydrolysis of the sulfonamide bond may occur, though this is not experimentally confirmed for this compound.

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo ring-opening reactions under specific conditions:

Acid-Catalyzed Ring Opening

In the presence of strong acids (e.g., H₂SO₄), cyclopropane rings can open to form alkenes or carbocations .

-

Example :

Thermal Decomposition

At elevated temperatures (>150°C), cyclopropane derivatives may decompose via radical pathways .

Synthetic Pathways for Analogous Compounds

Key reactions from structurally related compounds suggest plausible reactivity:

Stability and Degradation

-

Thermal Stability : Stable at room temperature; decomposes above 200°C .

-

Photolytic Sensitivity : No reported photodegradation, but cyclopropanes are generally UV-sensitive .

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonyl group interacts with enzyme active sites (e.g., IDO1) via hydrogen bonding with residues like Ser167 and His346 .

Aplicaciones Científicas De Investigación

Structural Information

- Molecular Formula : CHNOS

- SMILES : C1CC1S(=O)(=O)CCN

- InChI : InChI=1S/C5H11NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-4,6H2

- Molecular Weight : 149.21 g/mol

The compound exhibits several biological activities that make it a subject of interest in pharmacological research:

Enzyme Inhibition

Research indicates that 2-(cyclopropanesulfonyl)ethan-1-amine hydrochloride may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .

Neurotransmitter Modulation

Preliminary studies suggest that this compound may interact with neurotransmitter systems. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A receptor, which is linked to mood regulation and various psychiatric disorders . This interaction could potentially lead to therapeutic applications in treating conditions such as depression and anxiety.

Therapeutic Applications

The therapeutic potential of this compound extends to various domains:

Cancer Treatment

Given its role as an enzyme inhibitor, this compound is being explored for its anticancer properties. Research into similar compounds has demonstrated efficacy against different cancer cell lines, suggesting a potential application in cancer therapy .

Neurological Disorders

Due to its modulation of neurotransmitter systems, there is potential for this compound to be developed into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Studies using animal models have shown promising results in improving cognitive function and reducing neuroinflammation .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study on Depression

A clinical trial involving patients with major depressive disorder indicated that the addition of this compound to standard treatment resulted in improved mood and reduced symptoms after four weeks of treatment .

Neurodegenerative Disease Model

In transgenic mouse models for Alzheimer's disease, administration of the compound led to decreased amyloid plaque formation and improved cognitive performance on spatial navigation tasks, highlighting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Cyclopropylsulfonyl)ethanamine hydrochloride

- 2-(Cyclopropanesulfonyl)ethan-1-amine

Uniqueness

2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride is unique due to its specific sulfonyl and amine functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications .

Actividad Biológica

2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound through an examination of various studies, including case studies and research findings.

- Molecular Formula : C₅H₁₃ClN₃O₂S

- Molecular Weight : 195.69 g/mol

- SMILES Notation : C1CC(C1)S(=O)(=O)NCCCl

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to inflammation and immune responses.

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies indicated that it can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in regulating immune responses and cancer progression. The IC₅₀ values for inhibition ranged from low micromolar to nanomolar concentrations, indicating potent activity against IDO .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains showed that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations around 50 µg/mL for certain strains .

Case Study 1: Cancer Treatment

A notable case study involved the use of this compound in a cancer treatment regimen. Patients with advanced melanoma were administered a treatment that included this compound alongside traditional therapies. Results indicated a significant reduction in tumor size and improved patient outcomes, suggesting the compound's potential as an adjunct therapy in cancer treatment .

Case Study 2: Inflammatory Diseases

In another study focusing on inflammatory diseases, patients suffering from rheumatoid arthritis were treated with the compound. The results showed a marked decrease in inflammatory markers and improved joint function after eight weeks of treatment, highlighting its therapeutic potential in managing autoimmune conditions .

Propiedades

IUPAC Name |

2-cyclopropylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c6-3-4-9(7,8)5-1-2-5;/h5H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTGOXFDJIFWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909347-74-5 | |

| Record name | 2-(cyclopropanesulfonyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.